molecular formula C6H5Cl B131635 Chlorobenzene-13C6 CAS No. 287389-52-0

Chlorobenzene-13C6

Cat. No. B131635
M. Wt: 118.51 g/mol
InChI Key: MVPPADPHJFYWMZ-IDEBNGHGSA-N
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Description

Chlorobenzene-13C6 is a chlorinated derivative of benzene where all the carbon atoms are isotopically labeled with carbon-13 (13C). This isotopic labeling is useful in various scientific studies, including tracing the synthesis pathways and understanding the reaction mechanisms of chlorobenzene and its derivatives.

Synthesis Analysis

The synthesis of chlorinated dibenzo-p-dioxins and dibenzofurans (CDDs/CDFs) can involve chlorobenzene as a precursor. A study demonstrated that the interaction of benzene with iron (III) chloride (FeCl3) on a supporting surface can produce chlorobenzenes under thermolytic conditions . This process is significant as it provides insight into the potential formation of hazardous compounds from simple precursors during combustion processes.

Molecular Structure Analysis

The molecular structure of chlorobenzene derivatives has been extensively studied. For instance, hexachlorobenzene has been found to have a planar configuration with D6h symmetry, while 1,2,4,5-tetrachlorobenzene is also planar but with D2h symmetry . The molecular structure of chlorobenzene itself has been determined using a combination of electron diffraction, rotation constant, and liquid crystal nuclear magnetic resonance data, revealing distortions in the ring geometry due to the chlorine substituent .

Chemical Reactions Analysis

Chlorobenzene can participate in various chemical reactions. For example, in the presence of refluxing chlorobenzene, a ruthenium carbonyl complex can undergo transformation to a new complex where a phenyl ring is coordinated to an adjacent ruthenium atom . Additionally, the generation of a chiral rhenium chlorobenzene complex has been reported, which exhibits interesting reactivity patterns and can serve as a functional equivalent of a chiral Lewis acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorobenzenes have been calculated using the UPPER scheme, which estimates properties strictly from molecular structure without adjustable parameters. This scheme has shown reasonable accuracy in predicting various properties of chlorobenzenes . Furthermore, a nonempirical anisotropic atom-atom model potential has been developed for chlorobenzene crystals, which significantly improves the reproduction of crystal structures and properties .

Scientific Research Applications

Environmental Detection and Analysis

Chlorobenzene-13C6 is extensively used in environmental science, particularly in detecting and analyzing the degradation of monochlorobenzene (MCB) under anaerobic conditions. In research by Nijenhuis et al. (2007), [13C6]-MCB was utilized to demonstrate its incorporation into microbial biomass in an anoxic aquifer, indicating anaerobic mineralization of MCB. This method can be applied to various organic groundwater contaminants using carbon (13C) as well as other stable isotope tracers, like nitrogen (15N), for direct and sensitive detection of biodegradation (Nijenhuis, Stelzer, Kästner, & Richnow, 2007).

Formation of Chlorinated Compounds

Chlorobenzene-13C6 plays a role in studying the formation of chlorinated compounds. Schoonenboom et al. (1995) investigated the formation of chlorophenols and chlorobenzenes from benzene, using a mixture of 12C/13C benzene, which confirmed that these compounds are formed directly from benzene without fragmentation and recombination. This research aids in understanding the thermodynamics of benzene chlorination and formation of chlorophenols (Schoonenboom, Baints, Olie, & Govers, 1995).

Bioremediation and Microbial Degradation

Chlorobenzene-13C6 is also significant in bioremediation studies. Zhang Chao-zheng (2009) isolated a chlorobenzene-degrading bacterium, demonstrating its potential in the bioremediation of chlorobenzene-contaminated land. This bacterium could degrade chlorobenzene significantly within 24 hours, highlighting the potential for environmental cleanup applications (Zhang Chao-zheng, 2009).

Chemical Synthesis and Characterization

Chlorobenzene-13C6 is used in chemical synthesis and characterization. Chen Da-zhou (2011) used chlorobenzene and 13C-chloral as raw materials to generate 13C1-DDT, a product characterized by various spectroscopic techniques, demonstrating its high chemical purity and isotopic abundance. This synthesis highlights the application of chlorobenzene-13C6 in producing isotope-labeled compounds for use as standards in various research and industrial applications (Chen Da-zhou, 2011).

Sensing Technology

In the field of sensing technology, chlorobenzene-13C6 is instrumental. Wang et al. (2022) developed a UiO-66 three-dimensional photonic crystal (3D PC) optical sensor for efficient detection of C6H5Cl vapor. The sensor demonstrated high sensitivity, selectivity, and rapid response times, making it a potential tool for environmental monitoring and protection (Wang, Z. Wang, Gao, Yuan, Liu, Yan, & Chen, 2022).

Safety And Hazards

Chlorobenzene is a flammable liquid . It causes skin irritation and is harmful if inhaled . Long-term or repeated inhalation, ingestion, or skin contact may result in respiratory tract irritation, headache, kidney damage, or liver damage . Prolonged eye contact with Chlorobenzene may cause conjunctivitis (redness and inflammation of the eyes) .

Future Directions

Chlorobenzene pollution in soil and groundwater (CBsPSG) remains a serious global problem in the twenty-first century . Microbial, bioavailability, and remediation technologies are research hotspots in CBsPSG . Microbial degradation dominates the migration of chlorobenzenes in the soil–sediment–water–gas system . Four challenges (unequal research development, insufficient cooperation, deeply mechanism research, and developing new technologies) have been identified, and corresponding suggestions have been proposed for the future development of research in the field .

properties

IUPAC Name

chloro(1,2,3,4,5,6-13C6)cyclohexatriene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPPADPHJFYWMZ-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583925
Record name 1-Chloro(~13~C_6_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorobenzene-13C6

CAS RN

287389-52-0
Record name 1-Chloro(~13~C_6_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287389-52-0
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A pre-mix of acrylonitrile/cyclohexanol (13.3 g/25.1 g) and concentrated sulfuric acid (51.1 g) were added through two addition funnels into a flask containing chlorobenzene (60 g) at 45°-55° C. The mixture was then heated to 60°-70° C. for 3-5 hours and cooled to 20° C. when water (150 g) was added slowly. After 30 minutes stirring, thiourea (19 g) was added and the mixture brought to 60° C. for 1 hour. On cooling to 20° C., caustic (50%, 80 g) was added between 20b 60° C. C under nitrogen and held at 60° C. for 1 hour. The organic layer was separated and washed with warm water to yield 33.9 of N-cyclohexyl-3-mercaptopropionamide in chlorobenzene (72.4% yield).
Name
acrylonitrile cyclohexanol
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
51.1 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
[Compound]
Name
20b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 g
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Chlorobenzene-13C6
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Reactant of Route 6
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Citations

For This Compound
4
Citations
MR Iyer, R Cinar, NJ Coffey… - Journal of Labelled …, 2018 - Wiley Online Library
Cannabinoid‐1 receptor (CB 1 R) antagonists/inverse agonists have great potential in the treatment of metabolic disorders like dyslipidemia, type 2 diabetes, and nonalcoholic …
MC Davis, S Fallis, CR Tobias - Journal of Energetic Materials, 2023 - Taylor & Francis
Manufacture and use of explosives in the past have led to environmental contamination by energetic materials. Today, there is an emphasis to better understand the environmental fate …
Number of citations: 2 www.tandfonline.com
J Beltran, E Pitarch, S Egea, FJ López, F Hernández - Chromatographia, 2001 - Springer
… 4,4'-DDE-D8 (Dr Ehrenstorfer), hexachlorobenzene-13C6 and fenitrothionO,O-dimethyl-D6 (Cambridge Isotope Labs, Andover, MA, USA) were used as surrogate/internal standards. …
Number of citations: 23 link.springer.com
G Benchtop - Citeseer
The Centers for Disease Control and Prevention (CDC) periodically refines these laboratory methods. It is the responsibility of the user to contact the person listed on the title page of …
Number of citations: 2 citeseerx.ist.psu.edu

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